[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride - 105601-14-7

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Catalog Number: EVT-3215808
CAS Number: 105601-14-7
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Directed ortho-metallation: This method involves the directed ortho-metallation of a suitable precursor, followed by a series of transformations to introduce the desired functional groups. [] This method allows for the synthesis of tritium, deuterium, and carbon-14 labeled analogs for research purposes. []
  • Enantioselective reduction: This pathway utilizes 3-iodoanisole as a starting material and features the enantioselective reduction of a methoxylamine intermediate. []
  • Carbonyldiimidazole coupling: This approach uses 3-(1-dimethylaminoethyl) phenol as a starting material and proceeds through two key steps: (a) reacting the phenol with carbonyldiimidazole, and (b) reacting the product with ethylmethylamine in an organic solvent. [] This method allows for the preparation of the optically active (S)-enantiomer of the compound. []
Mechanism of Action

Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) is a reversible inhibitor of cholinesterase enzymes. [, , ] Its mechanism of action involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Applications
  • Neuroscience: It is used to study cholinergic neurotransmission and its role in cognitive function, memory, and neurodegenerative diseases. [, ]
  • Pharmacology: It serves as a tool for investigating the activity and selectivity of cholinesterase inhibitors, aiding in the development of new therapeutic agents for Alzheimer's disease and other neurological disorders. [, ]
  • Analytical chemistry: Chiral separation techniques using HPLC have been developed to determine the enantiomeric purity of this compound. []

(S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid, phenyl-2-3H-ester, (L)-2,3-dihydroxybutanedioic acid salt

Compound Description: This compound is a tritium-labeled analog of Rivastigmine, synthesized via directed ortho-metallation methodology. [] It was developed for use in research investigating the pharmacokinetics and metabolism of Rivastigmine.

Relevance: This compound is a tritium-labeled version of Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1), differing only in the isotopic substitution of hydrogen with tritium at the phenyl-2 position. []

(S)-(-)-N-Ethyl-N-methyl-3-[1-(di-(2H3)-methylamino)ethyl]carbamic acid, phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt

Compound Description: This compound is another tritium-labeled analog of Rivastigmine synthesized from 3-hydroxyacetophenone. [] The molecule was resolved by classical diastereomeric salt formation and fractional crystallization. This compound was likely developed for similar research purposes as the previous tritium-labeled analog.

Relevance: This compound shares the core structure of Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) with tritium labeling on the methyl groups of the dimethylamino moiety. []

(S)-(-)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl-1-(14C)]carbamic acid, phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt

Compound Description: This compound is a carbon-14 labeled analog of Rivastigmine. [] This radiolabeled analog was synthesized from 3-iodoanisole, featuring the enantioselective reduction of a methoxylamine intermediate. This compound was likely developed for research investigating the absorption, distribution, metabolism, and excretion of Rivastigmine.

Relevance: This compound is a carbon-14 labeled version of Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1), where a carbon-14 isotope replaces a carbon-12 isotope at the 1-position of the dimethylaminoethyl side chain. []

(R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester

Compound Description: This compound is a chiral intermediate in the synthesis of Rivastigmine. [] This intermediate is prepared from N-ethyl-N-methyl carbamic acid-3-acetyl phenyl ester using a chiral catalyst, alkali, and hydrogen.

Relevance: This compound is a precursor to Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1). It shares a similar structure but has a hydroxyethyl group instead of the dimethylaminoethyl group found in Rivastigmine. []

Ethyl-methyl-carbamic acid-3-[1S-hydroxy-ethyl]-phenyl ester

Compound Description: This compound is an enzymatically synthesized key intermediate for Rivastigmine tartrate. [] This chiral intermediate is separated from its R-enantiomer using a chiral HPLC method.

Relevance: This compound, like the previous intermediate, shares a similar structure with Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1). The key difference is the presence of a hydroxyethyl group instead of the dimethylaminoethyl group. []

Properties

CAS Number

105601-14-7

Product Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H

InChI Key

MWZZKXHKVSEKKP-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.